molecular formula C14H17BrO2 B1486358 Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 2110993-41-2

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No.: B1486358
CAS No.: 2110993-41-2
M. Wt: 297.19 g/mol
InChI Key: BWNFKJNBEJFBOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the tetrahydronaphthalene ring. The resulting bromo-tetrahydronaphthalene is then reacted with ethyl acetate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydronaphthalene derivative.

    Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the tetrahydronaphthalene ring.

Major Products Formed

    Substitution: Ethyl 2-(5-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate.

    Reduction: Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.

    Oxidation: Various oxidized derivatives of the tetrahydronaphthalene ring.

Scientific Research Applications

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 2-(5-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Properties

IUPAC Name

ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h4,6,8,10H,2-3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNFKJNBEJFBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 3
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 4
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 5
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 6
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

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